4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile
Overview
Description
4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile is a useful research compound. Its molecular formula is C12H5ClF3N3O and its molecular weight is 299.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- 4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile demonstrates versatile chemical reactivity, useful in the synthesis of various heterocyclic compounds. Studies have shown its reactivity in forming different pyrazolo and pyridazine derivatives, contributing to the field of organic synthesis and medicinal chemistry (Al-Issa, 2012), (El-Reedy et al., 1989).
Antimicrobial and Anticancer Activities
- Compounds derived from this chemical have shown promising antimicrobial and anticancer properties. This makes it a significant compound in the development of new therapeutic agents (Elewa et al., 2021), (Rostamizadeh et al., 2013).
Development of Potassium Channel Activators
- Research into the compound's derivatives has led to the development of potassium channel activators. These findings are important for the treatment of hypertension and other cardiovascular diseases (Bergmann et al., 1990).
Role in Heterocyclic Synthesis
- The compound has been utilized in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, highlighting its utility in heterocyclic chemistry and drug discovery (Fadda et al., 2012).
Biological Evaluation
- The compound's derivatives have been subjected to biological evaluation, indicating its potential in the development of novel therapeutic agents with diverse biological activities (Farouk et al., 2021).
Photolytic Studies
- Photolytic studies involving derivatives of this compound have contributed to the understanding of chemical reactions under light exposure, providing insights into photochemistry (Braun et al., 1972).
Novel Compound Synthesis
- Novel compounds have been synthesized using this chemical as a precursor, expanding the repertoire of chemical entities in drug development and chemical research (Khalifa et al., 2017).
Microwave-Assisted Synthesis
- Its derivatives have been used in microwave-assisted synthesis, demonstrating the compound's applicability in modern, efficient chemical synthesis techniques (Divate & Dhongade-Desai, 2014).
Spectroscopic Studies
- Spectroscopic studies of the compound and its derivatives have provided valuable information about their structural and electronic properties, essential for understanding their potential applications (Sarıkaya et al., 2017).
Herbicidal Activities
- Research has shown that derivatives of this compound exhibit herbicidal activities, highlighting its potential use in agriculture (Xu et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with pain receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect pain pathways .
Result of Action
Similar compounds have been found to have analgesic effects .
Future Directions
Properties
IUPAC Name |
4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3N3O/c13-9-5-11(20)19(18-10(9)6-17)8-3-1-2-7(4-8)12(14,15)16/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESGDRJNUKAYHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C(C(=N2)C#N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.